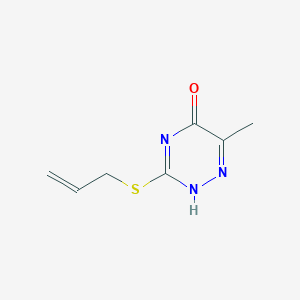

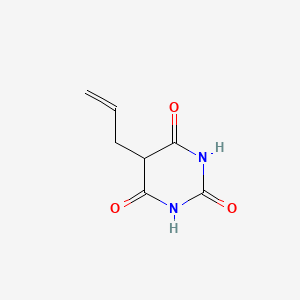

Barbituric acid, 5-allyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barbituric acid, 5-allyl-, arbituric acid is discontinued (DEA controlled substance). It is an odourless powder and is soluble in water. It has a very high pharmacological activity and can be used to synthesize addition derivatives of it, to be used in novel drug discovery. It basically acts on the central nervous system (CNS) depressants, thereby possessing a wide range from mild sedation to total anaesthesia.

Applications De Recherche Scientifique

Enantioselective and Photoreactive General Anesthetic

5-Allyl barbituric acid derivatives, like mephobarbital, show potential as potent, enantioselective general anesthetics. These compounds can potentiate GABA-induced currents and increase affinity for GABA(A) receptors, indicating their suitability for identifying barbiturate binding sites on Cys-loop receptors (Savechenkov et al., 2012).

Deprotection of Allyl Amines and Other Compounds

Solid-supported barbituric acid is used in palladium(0)-catalyzed deprotection of allyl amines, carbamates, carbonates, esters, and ethers. This process facilitates the isolation and purification of the deprotected compounds (Tsukamoto et al., 2003).

Molecular Symmetry and Drug Activity

The molecular symmetry, charge distribution, and lipophilicity of barbituric acid derivatives like 5-allyl barbituric acid influence their activity in biological systems. These properties affect the compound's ability to traverse cell membranes (Jain, 2011).

Pharmacologic Effects of Allyl-Substituted Oxopyrimidine Analogues

Allyl-substituted oxopyrimidine analogues of barbituric acid, like 5-allyl barbituric acid, exhibit hypnotic and anticonvulsant activities. These compounds interact with various barbiturates, prolonging induced sleep and demonstrating central depressant effects (Yamamoto, 2005).

Inhibitor of Nicotinic Acetylcholine Receptors

5-Allyl barbituric acid derivatives act as inhibitors of nicotinic acetylcholine receptors and modulators of GABAA receptors, indicating their potential in anesthesia and GABAAR studies (Hamouda et al., 2014).

Hydrogen-Bond Motifs and Crystal Structure

N-monosubstituted derivatives of barbituric acid, including 5-allyl variants, display distinct hydrogen-bond motifs. These compounds form either hydrogen-bonded dimers or chains, influencing their crystal structures (Gelbrich et al., 2010).

Catalytic Asymmetric Synthesis

Barbituric acid derivatives are involved in catalytic asymmetric synthesis, yielding compounds with significant biological potential. This process includes α-functionalization to obtain quaternary barbituric acids (del Pozo et al., 2017).

Propriétés

Numéro CAS |

2565-43-7 |

|---|---|

Nom du produit |

Barbituric acid, 5-allyl- |

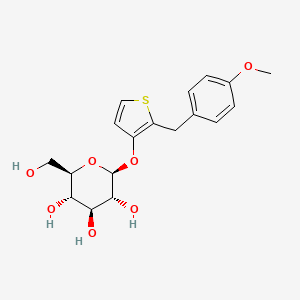

Formule moléculaire |

C7H8N2O3 |

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |

Clé InChI |

JLXDSDWQIIJSHV-UHFFFAOYSA-N |

SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

SMILES canonique |

C=CCC1C(=O)NC(=O)NC1=O |

Apparence |

Solid powder |

Autres numéros CAS |

2565-43-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

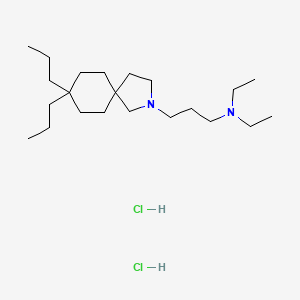

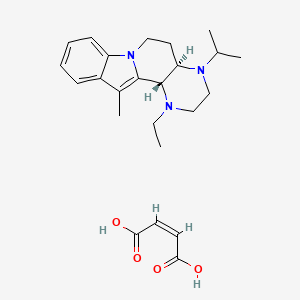

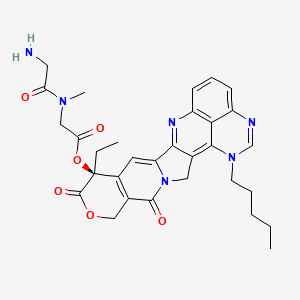

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.